REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([F:18])=[C:6]([C:8]2([CH:15]([F:17])[F:16])[NH:13][C:12](=[O:14])[CH2:11][O:10][CH2:9]2)[CH:7]=1.C([O-])(=O)C.[Na+].[H][H]>CO.[Pd]>[F:17][CH:15]([F:16])[C:8]1([C:6]2[CH:7]=[CH:2][CH:3]=[CH:4][C:5]=2[F:18])[NH:13][C:12](=[O:14])[CH2:11][O:10][CH2:9]1 |f:1.2|
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Name
|
|
Quantity
|
190 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)C1(COCC(N1)=O)C(F)F)F
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Name
|
|
Quantity
|
57.7 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1850 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
18.7 g
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Type
|
catalyst
|
Smiles
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[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
After 60 minutes the reaction mixture was filtered over celite
|
Duration
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60 min
|
Type
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CUSTOM
|
Details
|
evaporated
|
Type
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DISSOLUTION
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Details
|
The residue was dissolved in 2 L TBME
|
Type
|
WASH
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Details
|
washed with aqueous NaHCO3 and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over MgSO4.H2O
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1(COCC(N1)=O)C1=C(C=CC=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 143.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |